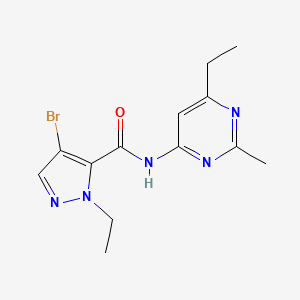![molecular formula C19H29N3O2 B7449591 N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide](/img/structure/B7449591.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. MDPV is a highly addictive substance that has been associated with many cases of abuse and addiction. Despite its negative reputation, MDPV has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
作用机制
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide works by increasing the levels of dopamine in the brain. It does this by blocking the reuptake of dopamine, which leads to increased dopamine release and prolonged dopamine activity in the brain. This results in a feeling of euphoria and increased energy and alertness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. This compound has also been shown to have neurotoxic effects, which can lead to long-term damage to the brain.
实验室实验的优点和局限性
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide has been used in a number of lab experiments due to its unique chemical properties and potential therapeutic applications. However, its highly addictive nature and potential for abuse make it a difficult substance to work with. Additionally, this compound is a controlled substance in many countries, which makes it difficult to obtain and use in lab experiments.
未来方向
There are many potential future directions for research on N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide. One area of interest is the development of new drugs that target the dopamine transporter and have fewer side effects than this compound. Another area of interest is the development of new therapies for dopamine-related disorders such as Parkinson's disease and ADHD. Additionally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for addiction and abuse.
合成方法
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonium formate and formic acid, followed by reaction with 4-methylaminorex. Reductive amination involves the reaction of 4-methylaminorex with paraformaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The Mannich reaction involves the reaction of piperonal with formaldehyde and dimethylamine, followed by reaction with 4-methylaminorex.
科学研究应用
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications. This compound has been shown to have high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(2)10-13-22(14-19)18(23)20-15-8-11-21(12-9-15)16-6-4-5-7-17(16)24-3/h4-7,15H,8-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDYPYVWHZMUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)NC2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]amino]-N-ethylpyridine-3-carboxamide](/img/structure/B7449515.png)
![2-pyridin-3-yl-N-(2H-tetrazol-5-yl)spiro[3.3]heptane-2-carboxamide](/img/structure/B7449518.png)
![sodium;(1R,2S)-2-[(3-bromo-2-chlorophenyl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449524.png)
![(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol](/img/structure/B7449530.png)

![1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7449546.png)
![2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7449554.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-1-(oxan-4-yl)pyrazole-4-sulfonamide](/img/structure/B7449584.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7449612.png)
![2-(methoxymethyl)-4-[4-(4-propan-2-ylpiperazin-1-yl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7449613.png)
